tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate
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Overview
Description
Tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate: is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrazole ring fused with a piperidine ring, and a tert-butyl ester group attached to the carboxylate moiety[_{{{CITATION{{{_1{(PDF) Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo 4,3-c ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate typically involves multiple steps, starting from simpler organic precursors[_{{{CITATION{{{2{1311183-41-1|tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c ...](https://bldpharm.com/products/1311183-41-1.html). One common synthetic route includes the cyclization of a suitable precursor containing the pyrazole and piperidine rings, followed by esterification with tert-butyl alcohol under acidic or basic conditions[{{{CITATION{{{2{1311183-41-1|tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino5,4-c ...[{{{CITATION{{{_1{(PDF) Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo 4,3-c ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing the compound to simpler derivatives.
Substitution: : Replacing functional groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Production of reduced derivatives.
Substitution: : Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. Potential targets could include enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
Tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate: can be compared to other similar compounds, such as:
Tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
N-Boc-hexahydro-1H-azepin-4-one
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of rings and ester group, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 10-oxa-4,5,12-triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-8-4-10-9(5-14-15-10)11(16)7-18-6-8/h5,8,11H,4,6-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDNCOULAPQMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC3=C(C1COC2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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